Ethyl (1-naphthylamino)(oxo)acetate
Description
Ethyl (1-naphthylamino)(oxo)acetate is an α-ketoester derivative featuring a naphthylamine moiety linked to an oxoacetate group. These compounds are typically synthesized via catalytic or acid-promoted reactions and are utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive α-ketoester group and aromatic substituents .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-1-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
XEKONFTWUGSZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-naphthylamino)(oxo)acetate typically involves the reaction of 1-naphthylamine with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-naphthylamino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Amides or different esters
Scientific Research Applications
Ethyl (1-naphthylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (1-naphthylamino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl (1-naphthylamino)(oxo)acetate with analogous α-ketoesters and naphthyl derivatives, highlighting molecular properties, synthesis routes, and applications:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Properties | Synthesis Method | Applications/Notes |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₃NO₃ (inferred) | 243.26 (calculated) | Not explicitly provided | Likely liquid at room temperature (inferred from analogs) | Likely involves condensation of 1-naphthylamine with ethyl oxalyl chloride | Potential intermediate in heterocyclic synthesis or pharmaceuticals (inferred) |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 237.25 | 13789-91-8 | Stable at room temperature; soluble in organic solvents | Condensation of 4-ethoxyaniline with ethyl oxalyl chloride | Used in dye intermediates and agrochemical research |
| Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate | C₁₂H₁₂N₂O₃ | 232.24 | Not provided | Crystalline solid; reactive α-ketoester group | Multicomponent reaction of benzimidazole derivatives with ethyl acetoacetate | Bioactive compound; studied for antimicrobial properties |
| 2-Naphthaleneacetic acid, α-oxo | C₁₂H₈O₃ | 200.19 | 14289-45-3 | Solid (mp ~140–143°C); keto-enol tautomerism observed | Oxidation of 2-naphthylacetic acid derivatives or via Friedel-Crafts acylation | Intermediate in steroid synthesis and polymer chemistry |
| 1-Naphthyl acetate | C₁₂H₁₀O₂ | 186.20 | 830-81-9 | Low melting point (44–49°C); volatile | Esterification of 1-naphthol with acetic anhydride | Laboratory reagent; used in fragrance and plasticizer industries |
Key Comparative Insights:
Structural Variations: Aromatic Substituents: this compound’s naphthyl group enhances steric bulk and π-π interactions compared to phenyl or benzimidazole analogs (e.g., Ethyl (4-ethoxyphenyl)aminoacetate) . Functional Groups: The α-ketoester moiety in these compounds enables diverse reactivity, such as cyclizations (e.g., fused pyran synthesis in and ) or nucleophilic substitutions .
Synthetic Routes: Catalytic Methods: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is synthesized via Brønsted acid catalysis (e.g., phosphoric acid), similar to indole insertion reactions in .
Applications: Pharmaceuticals: Ethyl (4-ethoxyphenyl)aminoacetate is linked to agrochemical research, while 2-naphthaleneacetic acid derivatives are used in steroid synthesis . Material Science: 1-Naphthyl acetate’s volatility makes it suitable for plasticizers, whereas α-ketoesters are precursors for bioactive heterocycles .
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